3-((3-Fluorobenzyl)thio)-6-(pyridin-2-yl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((3-Fluorobenzyl)thio)-6-(pyridin-2-yl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a 3-fluorobenzylthio group and a pyridin-2-yl group
Preparation Methods
The synthesis of 3-((3-Fluorobenzyl)thio)-6-(pyridin-2-yl)pyridazine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the key intermediates, such as 3-fluorobenzyl chloride and 2-bromopyridine.
Formation of Thioether: The 3-fluorobenzyl chloride is reacted with sodium thiolate to form the 3-fluorobenzylthio intermediate.
Cyclization: The 3-fluorobenzylthio intermediate is then reacted with 2-bromopyridine under basic conditions to form the pyridazine ring, resulting in the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
3-((3-Fluorobenzyl)thio)-6-(pyridin-2-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridazine ring can be reduced to a dihydropyridazine using reducing agents like sodium borohydride.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).
Scientific Research Applications
3-((3-Fluorobenzyl)thio)-6-(pyridin-2-yl)pyridazine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 3-((3-Fluorobenzyl)thio)-6-(pyridin-2-yl)pyridazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
3-((3-Fluorobenzyl)thio)-6-(pyridin-2-yl)pyridazine can be compared with other similar compounds, such as:
3-((3-Chlorobenzyl)thio)-6-(pyridin-2-yl)pyridazine: This compound has a chlorine atom instead of a fluorine atom on the benzyl group, which may affect its reactivity and biological activity.
3-((3-Methylbenzyl)thio)-6-(pyridin-2-yl)pyridazine: This compound has a methyl group instead of a fluorine atom, which can influence its chemical properties and interactions.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
3-[(3-fluorophenyl)methylsulfanyl]-6-pyridin-2-ylpyridazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3S/c17-13-5-3-4-12(10-13)11-21-16-8-7-15(19-20-16)14-6-1-2-9-18-14/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KISTWNMAPGDNDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C(C=C2)SCC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.